N,N'-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide
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Overview
Description
N~1~,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE: is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a terephthalamide core with two cyano-substituted hexahydrocyclooctathiophene groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE typically involves the reaction of terephthaloyl chloride with 3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction mixture is often stirred at low temperatures to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N1,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano groups to amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology and Medicine: The compound’s ability to interact with biological targets makes it a candidate for further investigation in drug development.
Mechanism of Action
The mechanism by which N1,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE exerts its effects involves its interaction with specific molecular targets. The cyano groups and the thiophene rings play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
- N~1~,N~5~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)PENTANEDIAMIDE
- N~1~,N~6~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIEN-2-YL)HEXANEDIAMIDE
Comparison: Compared to these similar compounds, N1,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE is unique due to its terephthalamide core, which provides distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific structural features.
Properties
Molecular Formula |
C30H30N4O2S2 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
1-N,4-N-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C30H30N4O2S2/c31-17-23-21-9-5-1-3-7-11-25(21)37-29(23)33-27(35)19-13-15-20(16-14-19)28(36)34-30-24(18-32)22-10-6-2-4-8-12-26(22)38-30/h13-16H,1-12H2,(H,33,35)(H,34,36) |
InChI Key |
CBMYQNSHLUMCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CCCCCC5)C#N)C#N |
Origin of Product |
United States |
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